molecular formula C14H19FN2O3 B2383179 N-(tert-butoxycarbonyl)-N1-(3-fluoro-4-methylphenyl)glycinamide CAS No. 1387684-32-3

N-(tert-butoxycarbonyl)-N1-(3-fluoro-4-methylphenyl)glycinamide

Cat. No.: B2383179
CAS No.: 1387684-32-3
M. Wt: 282.315
InChI Key: XOVVUHKEWIVFND-UHFFFAOYSA-N
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Description

N-(tert-butoxycarbonyl)-N1-(3-fluoro-4-methylphenyl)glycinamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a fluoro-substituted aromatic ring, and a glycinamide moiety. The combination of these functional groups imparts unique chemical properties and reactivity to the compound, making it valuable for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butoxycarbonyl)-N1-(3-fluoro-4-methylphenyl)glycinamide typically involves the following steps:

    Protection of Glycine: Glycine is first protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).

    Coupling Reaction: The protected glycine is then coupled with 3-fluoro-4-methylphenylamine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(tert-butoxycarbonyl)-N1-(3-fluoro-4-methylphenyl)glycinamide undergoes various chemical reactions, including:

    Substitution Reactions: The fluoro-substituted aromatic ring can participate in nucleophilic aromatic substitution (S_NAr) reactions.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard reagent for Boc deprotection.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the aromatic ring can be obtained.

    Deprotected Amine: Removal of the Boc group yields the free amine derivative of the compound.

Scientific Research Applications

N-(tert-butoxycarbonyl)-N1-(3-fluoro-4-methylphenyl)glycinamide has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural features.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(tert-butoxycarbonyl)-N1-(3-fluoro-4-methylphenyl)glycinamide involves its interaction with specific molecular targets. The fluoro-substituted aromatic ring and glycinamide moiety can interact with enzymes and receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-butoxycarbonyl)-N1-(4-fluorophenyl)glycinamide
  • N-(tert-butoxycarbonyl)-N1-(3-chloro-4-methylphenyl)glycinamide
  • N-(tert-butoxycarbonyl)-N1-(3-fluoro-4-ethylphenyl)glycinamide

Uniqueness

N-(tert-butoxycarbonyl)-N1-(3-fluoro-4-methylphenyl)glycinamide is unique due to the specific combination of a fluoro-substituted aromatic ring and a glycinamide moiety. This structural arrangement imparts distinct chemical reactivity and biological activity, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

tert-butyl N-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O3/c1-9-5-6-10(7-11(9)15)17-12(18)8-16-13(19)20-14(2,3)4/h5-7H,8H2,1-4H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOVVUHKEWIVFND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CNC(=O)OC(C)(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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